molecular formula C9H14Cl2O2 B087186 Azelaoyl chloride CAS No. 123-98-8

Azelaoyl chloride

Cat. No. B087186
CAS RN: 123-98-8
M. Wt: 225.11 g/mol
InChI Key: HGEVGSTXQGZPCL-UHFFFAOYSA-N
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Description

Azelaoyl chloride, also known as nonanedioyl dichloride, is an organic compound with the formula (CH2)7(COCl)2 . It is the diacid chloride derivative of azelaic acid . It appears as a colorless liquid, although commercial samples can appear yellow .


Synthesis Analysis

Azelaoyl chloride can be synthesized from azelaic acid and thionyl chloride . The reaction involves heating azelaic acid and thionyl chloride to reflux at 80°C for 36 hours in an inert atmosphere. The excess thionyl chloride is then distilled off, and the residue is purified by vacuum distillation to yield azelaoyl chloride .


Molecular Structure Analysis

The molecular formula of azelaoyl chloride is C9H14Cl2O2 . Its molecular weight is 225.11 g/mol . The IUPAC name for azelaoyl chloride is nonanedioyl dichloride .


Physical And Chemical Properties Analysis

Azelaoyl chloride is a colorless liquid . It has a density of 1.144 g/cm^3 . Its boiling point is 166°C .

Scientific Research Applications

  • Azelaic Acid in Acne and Hyperpigmentary Disorders : Azelaic acid, a saturated dicarboxylic acid, shows effectiveness in treating comedonal acne, inflammatory acne, and various hyperpigmentary disorders. It demonstrates antiproliferative and cytotoxic effects on human malignant melanocytes and may inhibit the progression of cutaneous malignant melanoma. Its efficacy is comparable to other topical treatments like tretinoin, benzoyl peroxide, erythromycin, and oral tetracycline (Fitton & Goa, 1991).

  • Impact on Degradation of Dyes : Azelaoyl chloride is relevant in studies examining the degradation of azo dyes in wastewater, particularly in the presence of chloride ions. This research highlights the dual effect (inhibitory and accelerating) of chloride on dye degradation and the formation of chlorinated aromatic compounds (Yuan et al., 2011).

  • Azelaic Acid in Inflammatory Acne Treatment : Azelaic acid 15% gel has been shown to be effective in treating inflammatory acne vulgaris. Its efficacy is comparable to benzoyl peroxide and clindamycin, and it is well-tolerated by patients (Thiboutot, 2008).

  • Azelaic Acid Nanocrystals in Dermal Application : The development of in-situ hydrogels loaded with azelaic acid nanocrystals has shown promise in enhancing dermal bioavailability. These hydrogels have the potential to deliver azelaic acid more effectively into the stratum corneum and deeper skin layers (Tomić et al., 2019).

  • Chelate Polymers Synthesis : Azelaoyl-bis-hydroxamic acid has been used to prepare chelate polymers of various metal ions, including Mn(II), Co(II), Ni(II), and Zn(II). These polymers have been studied for their thermal stability and structural properties (Ukey et al., 2006).

  • Polythioesters Synthesis and Properties : Polythioesters derived from azelaoyl chloride have been synthesized and studied for their properties. These materials demonstrate high thermal resistance and have potential applications in various fields (Hirano et al., 2005).

Safety And Hazards

Azelaoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .

Future Directions

While specific future directions for azelaoyl chloride are not mentioned in the search results, one paper discusses the use of azelaic acid, a related compound, in the fabrication of desalination membranes . This suggests potential future applications of azelaoyl chloride in similar areas, given its reactivity and the structural similarity to azelaic acid .

properties

IUPAC Name

nonanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEVGSTXQGZPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)Cl)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059561
Record name Nonanedioyl dichloride
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Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Azelaoyl chloride

CAS RN

123-98-8
Record name Nonanedioyl dichloride
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Record name Azelaoyl chloride
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Record name Azelaoyl chloride
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Record name Nonanedioyl dichloride
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Record name Nonanedioyl dichloride
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Record name Azelaoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
DJ Ansari, P Kumar - ijisrt.com
… of a chalcone diol with an aromatic diacid chloride (terephthalic acid) and four varying aliphatic diacid chlorides malonyl chloride, pimeloyl chloride, suberoyl chloride, azelaoyl chloride …
Number of citations: 0 ijisrt.com
YH Cai - Journal of the Chemical Society of Pakistan, 2013 - jcsp.org.pk
… synthesized from benzoyl hydrazine and azelaoyl chloride which was deprived from azelaic … result was: molar ratio of benzoyl hydrazine: azelaoyl chloride 2:3, reaction time 6 h, …
Number of citations: 2 jcsp.org.pk
J Jegal, A Blumstein - Journal of applied polymer science, 1998 - Wiley Online Library
… 0.0016 mol) an azelaoyl chloride as a flexible spacer and the … LC polyesters were mol) of azelaoyl chloride in 31 mL of 1,2-… ratio of azelaoyl chloride to 10,12-docosadiynedioyl chlo- …
Number of citations: 5 onlinelibrary.wiley.com
DG Borden - Journal of Applied Polymer Science, 1978 - Wiley Online Library
… Most of the polyesters of this work were prepared from azelaoyl chloride or sebacyl chloride and had up to 50 mole-% of a nonlight-sensitive bisphenol such as tetrachlorobisphenol A …
Number of citations: 40 onlinelibrary.wiley.com
J Gao, DG Liu, JM Sansiñena… - Advanced Functional …, 2004 - Wiley Online Library
… Using the same procedure, copolymers (II, III, IV) were synthesized by the polycondensation of the aniline oligomers with terephthaloyl chloride, azelaoyl chloride, and dodecanedioyl …
Number of citations: 103 onlinelibrary.wiley.com
V Chevallier, M Bouroukba, D Petitjean… - Journal of Chemical & …, 2001 - ACS Publications
… Azelaoyl chloride (11 mL) in anhydrous benzene (140 mL) was added to the organozinc reagent over a period of 15 min. The solution was stirred and refluxed for 3 h under nitrogen. …
Number of citations: 27 pubs.acs.org
H Hirano, S Watase, M Tanaka - Journal of applied polymer …, 2005 - Wiley Online Library
… For example, the FTIR spectrum of the product of polycondensation between MPS and azelaoyl chloride (Run 6) shown in Figure 2. In the FTIR spectra of the product, the absorptions …
Number of citations: 16 onlinelibrary.wiley.com
Y Chen, CJ Tsay - Journal of Polymer Science Part A: Polymer …, 1995 - Wiley Online Library
… Azelaoyl chloride and sebacoyl chloride were purchased from Tokyo Kasei Co. and used as received. Other chemicals were all pure reagents from Merck and Wako Chemical Co. …
Number of citations: 7 onlinelibrary.wiley.com
RJ Mandle, EJ Davis, CT Archbold… - … A European Journal, 2015 - Wiley Online Library
… For i1, acylation of anisole with azelaoyl chloride followed by ketone reduction and then … The intermediate i2 was prepared by acylation of bromobenzene with azelaoyl chloride …
V Percec, Y Tsuda - Macromolecules, 1990 - ACS Publications
… a solution of 15 g (0.067 mol) of azelaoyl chloride in 50 mL of dry chloroform was added within ca… to yield 19.4 g (73% from azelaoyl chloride) of disodium 6,14-diketononadecanedioate. …
Number of citations: 93 pubs.acs.org

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